molecular formula C27H28N6O4 B13998214 5-Oxoprolyltryptophyltryptophanamide CAS No. 59005-80-0

5-Oxoprolyltryptophyltryptophanamide

Cat. No.: B13998214
CAS No.: 59005-80-0
M. Wt: 500.5 g/mol
InChI Key: YXGIERHDPDSNCP-UHFFFAOYSA-N
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Description

5-Oxoprolyltryptophyltryptophanamide is a complex organic compound with the molecular formula C27H28N6O4. It is known for its unique structure, which includes both tryptophan and oxoproline residues. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxoprolyltryptophyltryptophanamide typically involves the coupling of tryptophan derivatives with oxoproline. The process often employs peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and are carried out at room temperature or slightly elevated temperatures to ensure optimal yields .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Oxoprolyltryptophyltryptophanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced amide forms .

Scientific Research Applications

5-Oxoprolyltryptophyltryptophanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Oxoprolyltryptophyltryptophanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of tryptophan and oxoproline residues, which confer distinct chemical and biological properties.

Properties

CAS No.

59005-80-0

Molecular Formula

C27H28N6O4

Molecular Weight

500.5 g/mol

IUPAC Name

N-[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C27H28N6O4/c28-25(35)22(11-15-13-29-19-7-3-1-5-17(15)19)32-27(37)23(33-26(36)21-9-10-24(34)31-21)12-16-14-30-20-8-4-2-6-18(16)20/h1-8,13-14,21-23,29-30H,9-12H2,(H2,28,35)(H,31,34)(H,32,37)(H,33,36)

InChI Key

YXGIERHDPDSNCP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N

Origin of Product

United States

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